molecular formula C33H36O6 B12689514 1,1'-[Isopropylidenebis(P-phenyleneoxy)]bis[3-phenoxypropan-2-OL] CAS No. 41945-72-6

1,1'-[Isopropylidenebis(P-phenyleneoxy)]bis[3-phenoxypropan-2-OL]

Cat. No.: B12689514
CAS No.: 41945-72-6
M. Wt: 528.6 g/mol
InChI Key: NDNKKBFJVPZPRQ-UHFFFAOYSA-N
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Description

1,1’-[Isopropylidenebis(P-phenyleneoxy)]bis[3-phenoxypropan-2-OL] is a complex organic compound characterized by its unique structure, which includes isopropylidene and phenyleneoxy groups. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[Isopropylidenebis(P-phenyleneoxy)]bis[3-phenoxypropan-2-OL] typically involves the reaction of isopropylidene bisphenol with phenoxypropanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of 1,1’-[Isopropylidenebis(P-phenyleneoxy)]bis[3-phenoxypropan-2-OL] is scaled up using large reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’-[Isopropylidenebis(P-phenyleneoxy)]bis[3-phenoxypropan-2-OL] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles or electrophiles; reaction conditions vary based on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

1,1’-[Isopropylidenebis(P-phenyleneoxy)]bis[3-phenoxypropan-2-OL] has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of biochemical pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1,1’-[Isopropylidenebis(P-phenyleneoxy)]bis[3-phenoxypropan-2-OL] involves its interaction with specific molecular targets and pathways The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-[Isopropylidenebis(P-phenyleneoxy)]bis[3-mercaptopropan-2-OL]
  • 1,1’-[Isopropylidenebis(P-phenyleneoxy)]bis[3-aminopropan-2-OL]

Uniqueness

1,1’-[Isopropylidenebis(P-phenyleneoxy)]bis[3-phenoxypropan-2-OL] stands out due to its unique combination of isopropylidene and phenyleneoxy groups, which confer specific chemical and physical properties. These properties make it suitable for a wide range of applications, from chemical synthesis to industrial production.

Properties

CAS No.

41945-72-6

Molecular Formula

C33H36O6

Molecular Weight

528.6 g/mol

IUPAC Name

1-[4-[2-[4-(2-hydroxy-3-phenoxypropoxy)phenyl]propan-2-yl]phenoxy]-3-phenoxypropan-2-ol

InChI

InChI=1S/C33H36O6/c1-33(2,25-13-17-31(18-14-25)38-23-27(34)21-36-29-9-5-3-6-10-29)26-15-19-32(20-16-26)39-24-28(35)22-37-30-11-7-4-8-12-30/h3-20,27-28,34-35H,21-24H2,1-2H3

InChI Key

NDNKKBFJVPZPRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC(COC2=CC=CC=C2)O)C3=CC=C(C=C3)OCC(COC4=CC=CC=C4)O

Origin of Product

United States

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